Home > Products > Screening Compounds P106014 > (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone -

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Catalog Number: EVT-4657663
CAS Number:
Molecular Formula: C19H25N5O3
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dimethoxy-2-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that functions as a Kelch-like ECH-associated protein 1 (Keap1) inhibitor. [] Its structure consists of a 1,2,3,4-tetrahydroisoquinoline core with a 6,7-dimethoxy substitution pattern. This core is further functionalized by a carbonyl linker connected to a cyclohexyl group bearing a 1H-tetrazol-1-yl substituent.

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Compound Description: This compound features a tetrahydroisoquinoline core substituted with a pyrrole ring and a carboxylate group. The paper focuses on its crystal structure and hydrogen bonding patterns [].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, investigated for its antibacterial properties and structural characteristics, is characterized by a tetrahydroisoquinoline core with various substituents [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758, a novel “funny” If current channel (If channel) inhibitor, is being investigated as a potential treatment for stable angina and atrial fibrillation. The study focuses on identifying its metabolites in humans to understand its metabolic profile [].

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758, identified in human urine, plasma and feces. The study suggests its secretion into urine is likely mediated by the transporter hOCT2/rOCT2 [].

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another metabolite of YM758 found in human urine and plasma. Its metabolic pathway and potential contribution to YM758's overall pharmacological profile are still under investigation [].

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329, a metabolite of YM758, is identified in human urine and plasma. The presence of glucuronic acid suggests it undergoes phase II metabolism, possibly for easier excretion [].

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

  • Compound Description: This series of compounds was designed as potential P-glycoprotein (P-gp) modulators to overcome multidrug resistance in cancer chemotherapy [].

2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p-tolyl)benzamide (compound 7h)

  • Compound Description: This compound, a member of the 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines series, exhibited potent P-gp modulation with low cytotoxicity and prolonged activity in reversing doxorubicin resistance in K562/A02 cells [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 displayed significant tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its mechanism of action appears to involve the induction of autophagy in cancer cells [].
  • Compound Description: TD13 exhibited tumor-specific cytotoxicity, suggesting potential as an anti-cancer agent. Its activity was linked to its molecular size, highlighting the importance of steric factors in its biological activity [].

(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound, with specific stereochemistry denoted by (2R) and (1S) configurations, is highlighted for its potential pharmaceutical applications, possibly as a pharmaceutically acceptable salt [].

2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is mentioned as a specific example within a broader class of 1,2,3,4-tetrahydroisoquinoline derivatives being investigated for their pharmaceutical potential [].

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is another specific example mentioned within the same patent as the previous compound, suggesting it also holds potential for pharmaceutical applications [].

2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

  • Compound Description: RM273 is a high-affinity σ2 receptor ligand designed as a potential positron emission tomography (PET) imaging agent for brain tumors. It exhibits promising brain penetration and the ability to detect σ2 receptor upregulation in glioblastoma cells [].

6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15)

  • Compound Description: Compound 15, a high-affinity and selective σ2 receptor agonist, demonstrated notable antiproliferative activity in MCF7 breast adenocarcinoma cells and its doxorubicin-resistant counterpart, MCF7adr [].

9-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25)

  • Compound Description: Compound 25 is a highly selective σ2 receptor agonist that exhibits potent antiproliferative activity, particularly against multidrug-resistant MCF7adr breast adenocarcinoma cells [].

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17)

  • Compound Description: Compound 17 is a potent and selective COX-2 inhibitor with sub-micromolar potency. It also interacts with P-glycoprotein, suggesting potential implications for its pharmacokinetic properties [].

1-(2,4-dioxapentyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonitrile (5a)

  • Compound Description: This compound arises from a specific reaction of a reduced 3H-oxazolo[4,3-a]isoquinoline derivative with cyanogen bromide in methanol. It represents an intermediate in a synthetic pathway [].

6,7-Dimethoxy-2-((2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline (SIS3)

  • Compound Description: SIS3 is identified as a potential therapeutic agent for treating lung carcinoma or melanoma. Its mechanism of action involves inhibition of Smad3, a protein involved in cell signaling pathways related to cancer development [].
Overview

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. It features a unique combination of functional groups, including methoxy, tetrazole, and cyclohexyl moieties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Source

The structural details and properties of this compound can be derived from various chemical databases and scientific literature that focus on organic synthesis and medicinal chemistry. The characterization typically involves advanced spectroscopic methods such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Classification

This compound can be classified as:

  • Isoquinoline Derivative: Due to the presence of the isoquinoline structure.
  • Tetrazole Compound: Incorporating a tetrazole ring, which is known for its diverse pharmacological activities.
  • Methanone: As it contains a ketone functional group.
Synthesis Analysis

Methods

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can be approached through several synthetic routes:

  1. Isoquinoline Formation: The initial step typically involves the construction of the isoquinoline skeleton through cyclization reactions involving appropriate precursors such as phenethylamine derivatives.
  2. Methoxy Substitution: Subsequent methylation reactions can introduce the methoxy groups at the 6 and 7 positions using reagents like dimethyl sulfate or methyl iodide.
  3. Tetrazole Incorporation: The tetrazole moiety can be synthesized via the reaction of hydrazine derivatives with carbonyl compounds followed by cyclization with sodium azide.
  4. Final Coupling: The final step involves coupling the isoquinoline derivative with the tetrazole-cyclohexyl component through standard coupling techniques such as amide bond formation.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization of intermediates at each step is crucial for confirming structure through techniques like thin-layer chromatography and spectroscopic analysis.

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: Approximately 286.32 g/mol
  • Functional Groups: Methoxy (-OCH₃), Tetrazole (-N₄), Ketone (C=O)
Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for isoquinoline derivatives:

  1. Nucleophilic Substitution: The methoxy groups can undergo nucleophilic substitution under strong acidic or basic conditions.
  2. Reduction Reactions: The ketone functionality may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Cyclization Reactions: The presence of nitrogen atoms allows for potential cyclization leading to more complex structures.

Technical Details

Reaction conditions such as temperature, solvent systems (e.g., ethanol or dimethylformamide), and catalysts (e.g., palladium on carbon) are critical for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for this compound is likely related to its interaction with biological targets such as enzymes or receptors. Isoquinoline derivatives are known to exhibit various pharmacological effects including:

  • Antimicrobial Activity: Potential inhibition of bacterial growth through interference with cell wall synthesis.
  • Anticancer Properties: Induction of apoptosis in cancer cells by targeting specific signaling pathways.

Data

Studies have shown that similar compounds interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic aromatic substitution due to the electron-rich nature of the isoquinoline ring.

Relevant data from spectral analysis confirms these properties:

  • Infrared spectroscopy shows characteristic absorption bands for carbonyl (C=O) and methoxy (C-O) groups.
  • Nuclear magnetic resonance spectroscopy provides insights into hydrogen environments within the molecule.
Applications

Scientific Uses

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Chemical Research: Useful in studies exploring structure-activity relationships within isoquinoline derivatives.
  • Material Science: Potential applications in creating novel materials due to its unique structural features.

Properties

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H25N5O3/c1-26-16-10-14-6-9-23(12-15(14)11-17(16)27-2)18(25)19(7-4-3-5-8-19)24-13-20-21-22-24/h10-11,13H,3-9,12H2,1-2H3

InChI Key

NNXWVZKBJCIRFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3(CCCCC3)N4C=NN=N4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3(CCCCC3)N4C=NN=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.